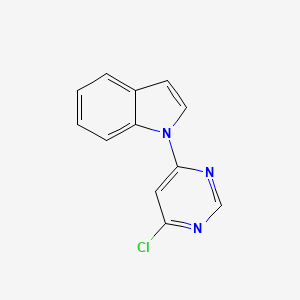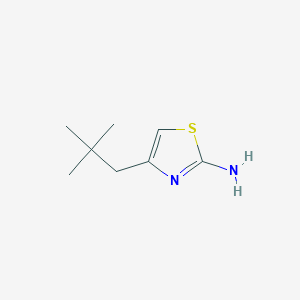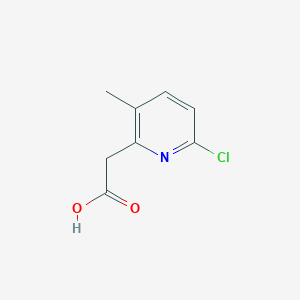![molecular formula C11H8Cl2N2O2 B1470225 1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369066-17-0](/img/structure/B1470225.png)
1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)methyl-1H-imidazole-4-carboxylic acid, also known as DCPMA, is an organic compound that is used as an intermediate in the synthesis of a variety of drugs and chemicals. DCPMA is a versatile and important compound in the pharmaceutical and chemical industries due to its wide range of applications.
Applications De Recherche Scientifique
Agrochemicals: Pre-Emergent Herbicide
This compound is utilized as a pre-emergent agrochemical . It acts as a herbicide that is applied to soil to combat weeds before their emergence. Its mode of action typically involves inhibiting a key enzyme that weeds require for growth, thus preventing them from competing with crops for resources .
Organic Synthesis: Intermediate
In the realm of organic chemistry, this compound serves as an important intermediate . It is used in the synthesis of various organic compounds due to its reactive functional groups, which allow for further chemical modifications .
Pharmaceutical Industry: Drug Development
The dichlorophenyl group within this compound’s structure suggests potential applications in drug development . Compounds with similar structures have been explored for their therapeutic properties, including antimicrobial and anticancer activities .
Dyestuff: Colorant Synthesis
This compound can be used in the synthesis of dyestuffs . Its molecular structure may be incorporated into larger dye molecules, contributing to the chromophore group that imparts color to the dye .
Material Science: Polymer Additives
The chemical structure of this compound indicates potential use as an additive in polymer manufacturing . It could be involved in the creation of polymers with enhanced properties such as increased durability or specific conductivity .
Biochemistry: Enzyme Inhibition Studies
Due to its structural similarity to certain biomolecules, this compound could be used in biochemical research to study enzyme inhibition. It may bind to the active site of enzymes, providing insights into enzyme function and regulation .
Environmental Science: Pollutant Degradation
Research may explore the use of this compound in the degradation of environmental pollutants. Its chemical reactivity could be harnessed to break down harmful substances into less toxic forms .
Analytical Chemistry: Chromatography Standards
Lastly, this compound might be used as a standard in chromatography analyses. Its unique chemical signature allows it to serve as a reference point for identifying and quantifying other substances in a mixture .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGGUHTVDXJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)


![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)




![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)